2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane
CAS No.: 883516-29-8
Cat. No.: VC8146653
Molecular Formula: C8H8F9I
Molecular Weight: 402.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883516-29-8 |
|---|---|
| Molecular Formula | C8H8F9I |
| Molecular Weight | 402.04 g/mol |
| IUPAC Name | 1,1,1-trifluoro-6-iodo-2,2-bis(trifluoromethyl)hexane |
| Standard InChI | InChI=1S/C8H8F9I/c9-6(10,11)5(7(12,13)14,8(15,16)17)3-1-2-4-18/h1-4H2 |
| Standard InChI Key | ODAVUHMRDFNBCS-UHFFFAOYSA-N |
| SMILES | C(CCI)CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
| Canonical SMILES | C(CCI)CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Elucidation
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1,1,1,2,2,3,3-heptafluoro-6-iodo-4,4-bis(trifluoromethyl)hexane, reflecting its substitution pattern . The molecular formula, C₈H₈F₉I, confirms the presence of eight carbon atoms, eight hydrogen atoms, nine fluorine atoms, and one iodine atom. This formula aligns with the compound’s structural complexity, which includes two trifluoromethyl (-CF₃) groups at the 4th carbon and a terminal iodine atom at the 6th carbon .
Structural Features and Bonding
The compound’s structure is defined by a hexane chain (C₆H₁₄) with extensive fluorination. Key features include:
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Trifluoromethyl groups (-CF₃): Positioned at the 4th carbon, these groups contribute to the molecule’s electron-withdrawing character and thermal stability .
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Iodo-substitution: A terminal iodine atom at the 6th carbon enhances polarizability and potential reactivity in cross-coupling reactions .
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Fluorine density: Seven fluorine atoms are distributed across the 1st, 2nd, and 3rd carbons, creating a highly electronegative environment .
The SMILES notation C(CI)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F provides a machine-readable representation of this branching pattern .
Table 1: Structural Descriptors of 2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈F₉I | |
| Molecular Weight | 474.00 g/mol | |
| CAS Number | 883516-29-8 | |
| PubChem CID | 2774862 | |
| SMILES | C(CI)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Synthesis and Manufacturing
Challenges in Fluorinated Compound Synthesis
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Regioselectivity: Positioning multiple trifluoromethyl groups requires precise control to avoid side reactions .
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Iodine incorporation: Introducing iodine at the terminal carbon may involve radical iodination or nucleophilic substitution, leveraging the reactivity of precursor alcohols or halides .
Physicochemical Properties
Thermal and Chemical Stability
The compound’s stability is attributed to:
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Strong C-F bonds: With a bond dissociation energy of ~485 kJ/mol, fluorine substituents resist thermal degradation .
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Steric shielding: Bulky trifluoromethyl groups protect the carbon backbone from electrophilic attacks .
Reactivity Profile
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Electrophilic sites: The iodine atom serves as a potential leaving group, enabling nucleophilic substitutions.
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Radical susceptibility: Fluorine’s electronegativity may stabilize adjacent radical intermediates, facilitating polymerization or cross-coupling .
Table 2: Key Physicochemical Properties
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